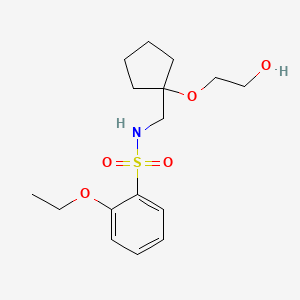

2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H25NO5S . It is also known by its CAS number 2177365-88-5 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C16H25NO5S/c1-2-21-14-7-3-4-8-15(14)23(19,20)17-13-16(22-12-11-18)9-5-6-10-16/h3-4,7-8,17-18H,2,5-6,9-13H2,1H3 .科学的研究の応用

Vasospasm Prevention in Subarachnoid Hemorrhage

Research has shown the potential of certain benzenesulfonamide derivatives in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH). For instance, the study by Zuccarello et al. (1996) demonstrated the effectiveness of oral treatment with bosentan and PD155080, both endothelin receptor antagonists, in reducing the constriction of the basilar artery caused by SAH in rabbits (Zuccarello et al., 1996).

Antagonists in Endothelin Receptor Research

Murugesan et al. (1998) explored biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists. They found that certain substitutions on the pendant phenyl ring led to improved binding and functional activity, indicating a potential role in developing therapies targeting endothelin receptors (Murugesan et al., 1998).

Pharmacokinetics of Endothelin Antagonists

Ohashi et al. (1999) developed a method for determining the concentrations of TA-0201, a non-peptide endothelin antagonist, in rat plasma and tissues. This research contributed to understanding the pharmacokinetic properties of such compounds, essential for developing effective medications (Ohashi et al., 1999).

Hydrolysis Mechanism Studies

The study of the hydrolysis mechanism of compounds like triasulfuron, a sulfonylurea herbicide, provides insights into the stability and degradation pathways of related benzenesulfonamide compounds. Braschi et al. (1997) investigated this process, revealing the primary pathway of degradation and the influence of pH on product distribution (Braschi et al., 1997).

Inhibition of Carbonic Anhydrase

Di Fiore et al. (2011) researched N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs), providing valuable information on the inhibition mechanism of these compounds. This research is crucial for understanding how these compounds interact with enzymes and their potential therapeutic applications (Di Fiore et al., 2011).

Separation of Enantiomers

Capillary electrophoresis was used by Maier et al. (2005) for the chiral separation of tamsulosin, a drug used in prostate disease treatment. This study's techniques are relevant for separating and analyzing enantiomers of related benzenesulfonamide compounds (Maier et al., 2005).

特性

IUPAC Name |

2-ethoxy-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S/c1-2-21-14-7-3-4-8-15(14)23(19,20)17-13-16(22-12-11-18)9-5-6-10-16/h3-4,7-8,17-18H,2,5-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUQDSNFZRWMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC2(CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2860642.png)

![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)

![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)

![6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2860649.png)

![3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2860651.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2860655.png)